molecular formula C18H26N2O6 B13722561 tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate

tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate

Cat. No.: B13722561
M. Wt: 366.4 g/mol
InChI Key: KXVYKSTXLGOWTA-UHFFFAOYSA-N
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Description

tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a tert-butyl ester group, a piperidine ring, and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-methoxy-4-nitrophenylpiperidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate involves its interaction with specific molecular targets. The compound’s piperidine ring and nitrophenyl group are crucial for its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl 2-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]oxyacetate

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(21)12-25-14-7-9-19(10-8-14)13-5-6-15(20(22)23)16(11-13)24-4/h5-6,11,14H,7-10,12H2,1-4H3

InChI Key

KXVYKSTXLGOWTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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